molecular formula C21H10ClF4N3O4S B2757994 5-(2-Chloro-6-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid CAS No. 941942-87-6

5-(2-Chloro-6-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid

Cat. No. B2757994
CAS RN: 941942-87-6
M. Wt: 511.83
InChI Key: BKWYPXAOVJXREW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a carboxylic acid, an amide, and a trifluoromethyl group. These groups are common in many pharmaceutical compounds and can contribute to the compound’s reactivity and biological activity .


Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar groups are often synthesized through various methods such as palladium-catalyzed cross-coupling reactions . The trifluoromethyl group can be introduced through direct fluorination or using a trifluoromethyl-containing building block .


Molecular Structure Analysis

The compound’s structure is likely to be influenced by the electron-withdrawing nature of the fluorine atoms and the planar nature of the aromatic rings. The presence of the carboxylic acid and amide groups could also contribute to potential hydrogen bonding .


Chemical Reactions Analysis

The compound’s reactivity is likely to be influenced by the presence of the carboxylic acid, amide, and trifluoromethyl groups. For example, the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms and the aromatic rings. Fluorine atoms are highly electronegative, which can influence the compound’s polarity and solubility .

Scientific Research Applications

Organic Synthesis and Catalysis

The compound serves as a valuable building block in organic synthesis. Specifically, it can be used in Suzuki–Miyaura couplings, where it participates in C–C bond formations. Additionally, its pinacol boronic ester moiety enhances stability, making it suitable for chemical transformations .

Hydromethylation of Alkenes

The catalytic protodeboronation of alkyl boronic esters using a radical approach allows for formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. The method has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Conjugated Polymers and Materials

The trifluoromethyl group in the compound has been incorporated into low-band-gap conjugated polymers. These materials find applications in organic electronics, such as organic photovoltaics and field-effect transistors .

Pesticide Exposure Studies

Researchers have used the compound as a surrogate standard to investigate pesticide exposure and home contamination in urine and hand wipe samples collected from farmers .

Mechanistic Studies and Reaction Intermediates

The compound has been studied in the context of crystal structures and mechanistic investigations. Understanding its reactivity and behavior can provide insights into related reactions and potential applications .

properties

IUPAC Name

5-[(2-chloro-6-fluorobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10ClF4N3O4S/c22-12-2-1-3-13(23)15(12)17(30)27-18-14-11(8-34-18)16(20(32)33)28-29(19(14)31)10-6-4-9(5-7-10)21(24,25)26/h1-8H,(H,27,30)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWYPXAOVJXREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C(F)(F)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10ClF4N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-6-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid

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